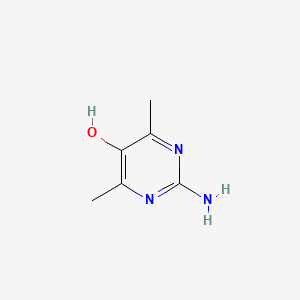

2-Amino-4,6-dimethylpyrimidin-5-OL

説明

Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Research

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring, is a foundational scaffold in chemical and biological research. ignited.inwjahr.com Its derivatives are fundamental components of life itself, with uracil, thymine, and cytosine being essential building blocks of the nucleic acids RNA and DNA. ignited.in This inherent biological relevance allows pyrimidine-based molecules to readily interact with enzymes and other biocomponents within cells. nih.gov

The versatility of the pyrimidine ring has made it a privileged structure in medicinal chemistry and drug discovery. nih.gov A vast number of synthetic pyrimidine derivatives have been developed, exhibiting a wide spectrum of pharmacological activities. These include applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. ignited.innih.gov The adaptability of the pyrimidine scaffold allows for extensive structural modifications, enabling chemists to fine-tune its properties for specific biological targets. ignited.in Beyond pharmaceuticals, pyrimidine derivatives are also integral to the agrochemical industry and have applications in materials science. ignited.inwjahr.com

Contextualization of 2-Amino-4,6-dimethylpyrimidin-5-OL as a Distinct Pyrimidine Derivative

This compound is a specific derivative of pyrimidine that has garnered interest in targeted research areas. Its structure features a pyrimidine core substituted with an amino group at the 2-position, two methyl groups at positions 4 and 6, and a hydroxyl group at the 5-position. This particular arrangement of functional groups imparts distinct chemical properties and potential for specific biological interactions.

Recent scientific investigations have highlighted the utility of the this compound scaffold in the design of kinase inhibitors. Specifically, a novel series of derivatives based on this compound were designed and synthesized as inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov In a notable study, a derivative of this compound, designated as compound 6O, demonstrated selective FGFR4 inhibitory activity over other FGFR family members (FGFR1-3). nih.govnih.gov This research underscored the potential of the aminodimethylpyrimidinol core in developing targeted therapies, particularly for conditions like hepatocellular carcinoma where FGFR4 is a key factor. nih.govresearchgate.net

The synthesis of related, though not identical, aminopyrimidines often involves the condensation of a β-dicarbonyl compound with guanidine (B92328). chemicalbook.com For instance, 2-Amino-4,6-dimethylpyrimidine (B23340) can be synthesized from acetylacetone (B45752) and guanidine. chemicalbook.comchemicalbook.com The parent compound, 2-Amino-4,6-dimethylpyrimidine, serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. alzchem.comechemi.com

Table 1: Physicochemical Properties of the Related Compound 2-Amino-4,6-dimethylpyrimidine Note: Data for the specific title compound, this compound, is limited in publicly available literature. The table below lists properties for the closely related and more extensively documented compound, 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7), to provide context.

| Property | Value | Source(s) |

| Molecular Formula | C6H9N3 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 123.16 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to beige Crystalline Powder | echemi.comchemicalbook.com |

| Melting Point | 151-153 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 767-15-7 | chemicalbook.comsigmaaldrich.com |

| EC Number | 212-181-5 | sigmaaldrich.com |

The research into this compound and its derivatives is a clear example of the ongoing exploration within pyrimidine chemistry. By modifying the core pyrimidine structure with specific functional groups, scientists can create novel molecules with highly selective biological activities, paving the way for new therapeutic agents and research tools. nih.govresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVWQIPSVQPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685897-68-1 | |

| Record name | 2-amino-4,6-dimethylpyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4,6 Dimethylpyrimidin 5 Ol

Advanced Synthetic Strategies for 2-Amino-4,6-dimethylpyrimidin-5-OL Scaffold

The construction of the this compound framework can be achieved through several sophisticated synthetic approaches, including cyclization of acyclic precursors, condensation reactions, and multi-component strategies.

Cyclization Reactions from Precursors

A key strategy for synthesizing the pyrimidine (B1678525) core involves the cyclization of functionalized acyclic precursors. One documented method begins with the formation of the related compound, 4,6-dimethylpyrimidin-5-ol, which can then be further functionalized.

The synthesis commences with 3-chloro-2,4-pentadione, which undergoes a reaction with formamide (B127407) in formic acid. This step leads to the formation of an intermediate oxazole (B20620). Subsequent treatment of this oxazole intermediate with aqueous ammonia (B1221849) instigates a ring transformation, yielding 4,6-dimethylpyrimidin-5-ol. nih.gov This pyrimidin-5-ol can then serve as a substrate for further modifications, such as halogenation at the 2-position, followed by amination to install the required amino group. nih.gov

Table 1: Cyclization Synthesis of 4,6-Dimethylpyrimidin-5-ol

| Precursor | Reagents | Conditions | Product | Ref |

|---|

Condensation-Based Synthetic Routes

The most prevalent method for constructing 2-aminopyrimidine (B69317) rings is the condensation of a 1,3-dicarbonyl compound with guanidine (B92328). bu.edu.eg For the synthesis of the title compound, this would involve the condensation of guanidine with a hydroxylated derivative of acetylacetone (B45752), specifically 3-hydroxy-2,4-pentanedione.

This reaction, analogous to the classical pyrimidine synthesis, involves the nucleophilic attack of guanidine on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. While this specific reaction for this compound is not extensively detailed in the cited literature, the general principle is well-established for a vast array of substituted pyrimidines. google.comjocpr.comresearchgate.net The reaction is typically performed under basic conditions to facilitate the cyclization process.

Table 2: Proposed Condensation Synthesis

| Precursors | Catalyst/Base | Conditions | Product | Ref |

|---|

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot process. The Biginelli reaction and its variations are powerful MCRs for synthesizing pyrimidine derivatives. wikipedia.orgnih.gov

A plausible MCR strategy for this compound could involve the reaction of an appropriate β-dicarbonyl compound, an aldehyde, and guanidine. Research into related structures, such as 2-amino-4,6-diarylpyrimidine-5-carbonitriles, demonstrates a three-component reaction between an α-cyanoketone, an aldehyde, and guanidine. nih.gov By analogy, substituting the α-cyanoketone with a β-ketoenol or a similar reactive species could potentially yield the desired pyrimidin-5-ol.

Another highly relevant approach involves the condensation of an enaminone with a guanidine derivative. For instance, the synthesis of 4-(thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol has been achieved by reacting 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one with 1-(3-nitrophenyl)guanidine. acs.org This suggests that a suitably designed enaminone could react with guanidine to form the this compound scaffold directly.

Derivatization Pathways and Reactivity of this compound

The presence of two distinct functional groups, a hydroxyl and an amino group, on the pyrimidine ring allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Functionalization at the Hydroxyl Group

The hydroxyl group at the C5 position is a key site for derivatization, commonly through O-alkylation or O-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

A documented example involves the O-alkylation of the closely related 2-bromo-4,6-dimethylpyrimidin-5-ol. The hydroxyl group is readily deprotonated by a base, such as potassium carbonate (K₂CO₃), and the resulting alkoxide acts as a nucleophile, attacking an alkyl halide. Specifically, reaction with 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (B13090925) in DMF at elevated temperatures yields the corresponding ether derivative in good yield. nih.gov This demonstrates a robust method for introducing a variety of substituents at the 5-position via an ether linkage.

Table 3: O-Alkylation of 2-Bromo-4,6-dimethylpyrimidin-5-ol

| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield | Ref |

|---|

While direct acylation of the hydroxyl group on the title compound is not specified, studies on analogous 2-amino-4-hydroxypyrimidines show that O-acylation is feasible, particularly with sterically demanding acyl halides like pivaloyl chloride. rsc.org

Modifications of the Amino Substituent

The exocyclic amino group at the C2 position is a versatile handle for introducing structural diversity. It can undergo typical amine reactions such as acylation, sulfonylation, and alkylation.

N-acylation of 2-aminopyrimidines is a common transformation. researchgate.net The reaction typically involves treating the aminopyrimidine with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding amide. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Furthermore, the amino group can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. The reaction of 2-aminopyrimidines with various amines via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring (e.g., 2-chloropyrimidine) is also a widely used strategy to introduce diverse amino substituents. mdpi.comnih.gov In the context of the title compound, direct alkylation of the amino group could be achieved using alkyl halides under basic conditions, although chemoselectivity between the N- and O-alkylation would need to be carefully controlled. nih.gov

Transformations Involving the Methyl Groups

The methyl groups at the C4 and C6 positions of the this compound are not mere passive substituents. Their reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms within the pyrimidine ring. This activation renders the protons of the methyl groups acidic, making them susceptible to a variety of chemical transformations, most notably condensation reactions.

Research on analogous compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340), has demonstrated that these "active" methyl groups can participate in aldol-type condensation reactions with various aldehydes. stackexchange.com This reaction typically proceeds in the presence of a catalyst, which can be an acid, a Lewis acid, or a strong organic base, to yield styryl-pyrimidine derivatives. stackexchange.com For instance, the condensation of a methyl-pyrimidine with a benzaldehyde (B42025) derivative can be facilitated by zinc chloride (a Lewis acid) or acetic anhydride. stackexchange.com

While the acidity of the methyl protons is increased, it is noteworthy that the protons of the exocyclic amino group at the C2 position are generally more acidic. stackexchange.com The reaction mechanism for the aldol (B89426) condensation can proceed under acidic conditions through the enol tautomer, which acts as a carbon nucleophile, attacking the aldehyde. stackexchange.com

Below is a table summarizing representative transformations involving the active methyl groups of pyrimidine systems.

| Starting Pyrimidine | Reagent(s) | Catalyst | Product | Reference(s) |

| 2,4-Dinitrotoluene (analogy) | Benzaldehyde | DBU | 2,4-Dinitro-stilbene | stackexchange.com |

| 5-Bromo-2-methylpyrimidine | Benzaldehyde | ZnCl₂ | 5-Bromo-2-styrylpyrimidine | stackexchange.com |

| 4-Methylpyrimidine | Benzaldehyde | Acetic Anhydride | 4-Styrylpyrimidine | stackexchange.com |

Spectroscopic and Advanced Structural Elucidation of 2 Amino 4,6 Dimethylpyrimidin 5 Ol and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. Analysis of the Raman spectrum of pyrimidine (B1678525) and its derivatives reveals characteristic vibrations of the heterocyclic ring, as well as those from its substituents. researchgate.net

For the related compound, 2-amino-4,6-dimethylpyrimidine (B23340), a comprehensive vibrational analysis has been conducted using FT-Raman spectroscopy. ijera.com The molecular structure is assumed to have Cₛ point group symmetry, leading to 48 fundamental vibrational modes. ijera.com The key vibrational frequencies observed in the Raman spectrum provide insight into the specific motions of the atoms.

The N-H stretching vibrations of the amino group are typically observed at high wavenumbers. The pyrimidine ring itself has several characteristic vibrations, including ring breathing modes and stretching vibrations of the C-C, C-N, and C=N bonds. The methyl groups also give rise to distinct symmetric and asymmetric stretching and bending vibrations. ijera.com

Table 1: Selected FT-Raman Spectral Data for 2-Amino-4,6-dimethylpyrimidine ijera.com

| Observed Frequency (cm⁻¹) | Assignment |

| 3452 | NH₂ Asymmetric Stretch |

| 3335 | NH₂ Symmetric Stretch |

| 3065 | C-H Stretch |

| 1621 | NH₂ Scissoring |

| 1560 | Pyrimidine Ring Stretch |

| 1432 | CH₃ Asymmetric Deformation |

| 979 | Pyrimidine Ring Breathing |

| 732 | C-CH₃ Stretch |

| 530 | Pyrimidine Ring In-plane Deformation |

| 318 | NH₂ Wagging |

Note: This data is for 2-amino-4,6-dimethylpyrimidine. The presence of a hydroxyl group at the 5-position in 2-Amino-4,6-dimethylpyrimidin-5-OL would introduce additional vibrational modes, such as O-H stretching and C-O bending, and would likely perturb the existing pyrimidine ring vibrations.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org The energy absorbed corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The sections of a molecule that undergo these transitions are known as chromophores. wikipedia.org

The chromophore in this compound is the substituted pyrimidine ring. The electronic spectrum is characterized by transitions involving the π electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen and oxygen atoms. The primary electronic transitions observed in such heterocyclic systems are π → π* and n → π*. wikipedia.orgyoutube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. libretexts.org For benzene, a related aromatic system, these transitions occur around 180, 200, and 255 nm. wikipedia.org

n → π transitions:* These transitions move an electron from a non-bonding orbital (e.g., on the ring nitrogens or the amino group) to a π* antibonding orbital. These are generally lower in energy and have a much lower intensity compared to π → π* transitions. libretexts.org

The presence of substituents like the amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption. In a study of a co-crystal containing 2-amino-4,6-dimethylpyrimidine, the UV-Vis NIR spectrum was recorded, showing a lower cut-off wavelength at 430 nm, indicating its optical transparency window. scribd.com

Table 2: General Characteristics of Electronic Transitions in Pyrimidine Derivatives

| Transition Type | Relative Energy | Molar Absorptivity (ε) | Solvent Effects (Polar Solvents) |

| π → π | High | High (~10,000) | Red Shift (to longer λ) libretexts.org |

| n → π | Low | Low (<2,000) | Blue Shift (to shorter λ) libretexts.org |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

In a co-crystal with sorbic acid, the AMPY molecule participates in a rich network of hydrogen bonds. researchgate.net The molecules are linked through N—H⋯O and O—H⋯N hydrogen bonds, creating a cyclic bimolecular heterosynthon. Furthermore, two AMPY molecules form a base pair via a pair of N—H⋯N hydrogen bonds, resulting in a cyclic bimolecular homosynthon. researchgate.net

Table 3: Comparative Crystallographic Data for 2-Amino-4,6-dimethylpyrimidine (AMPY) Derivatives

| Parameter | AMPY - Sorbic Acid Co-crystal researchgate.net | AMPY - Silver(I) Nitrate Complex nih.gov | AMPY - 4-Nitrophenol Co-crystal (AMP4N) scribd.com |

| Empirical Formula | C₆H₉N₃·C₆H₈O₂ | [Ag(C₅H₇N₃)(C₆H₉N₃)]NO₃ | C₁₂H₁₄N₄O₃ |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | Pna2₁ | P2₁/c |

| a (Å) | 11.2371 (6) | 7.5689 (4) | 7.001 (5) |

| b (Å) | 8.3569 (4) | 19.1582 (7) | 23.499 (5) |

| c (Å) | 13.9054 (7) | 20.1826 (10) | 7.641 (5) |

| β (°) ** | 104.978 (2) | 90 | 95.895 (5) |

| Volume (ų) ** | 1261.64 (11) | 2926.6 (2) | 1249.0 (12) |

| Key Interactions | N—H⋯O, O—H⋯N, N—H⋯N hydrogen bonds | N—H⋯O, N—H⋯N hydrogen bonds, π–π stacking | Strong N—H⋯O hydrogen bonds |

Computational Chemistry and Molecular Modeling Studies of 2 Amino 4,6 Dimethylpyrimidin 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-4,6-dimethylpyrimidin-5-OL, DFT calculations provide a foundational understanding of its intrinsic properties. While specific DFT studies on this compound are not extensively available in the public domain, analysis of the closely related compound 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) offers significant insights. nih.gov The addition of a hydroxyl group at the 5-position is expected to modulate the electronic properties of the pyrimidine (B1678525) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and the amino substituent, while the LUMO can be distributed over the pyrimidine ring. nih.gov In the case of this compound, the presence of the electron-donating amino and hydroxyl groups, along with the methyl groups, would influence the energies and distributions of these orbitals. The lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites potential centers for electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Aminopyrimidine (B69317) (calculated) | -6.5 | -0.8 | 5.7 |

| 2-Amino-4,6-dimethylpyrimidine (ADMP) (calculated) | -6.2 | -0.5 | 5.7 |

| This compound (estimated) | -6.0 | -0.7 | 5.3 |

Note: Values for 2-aminopyrimidine and ADMP are representative values from computational studies on similar systems. The values for this compound are estimated based on the expected electronic effects of the hydroxyl group. The presence of the -OH group is predicted to raise the HOMO energy and slightly alter the LUMO energy, leading to a smaller energy gap and potentially higher reactivity compared to ADMP.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Global and Local Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen and oxygen atoms are predicted to be the primary sites for electrophilic attack, while certain carbon atoms in the pyrimidine ring may be susceptible to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for a Representative Aminopyrimidine Derivative

| Parameter | Formula | Value (arbitrary units) |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 0.5 |

| Electronegativity (χ) | (I+A)/2 | 3.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.85 |

| Electrophilicity Index (ω) | χ²/2η | 1.97 |

Note: These values are illustrative and based on calculations for a generic aminopyrimidine derivative. The specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (FTIR and Raman), and NMR chemical shifts. A study on 2-amino-4,6-dimethylpyrimidine (ADMP) has shown good agreement between the calculated and experimental vibrational spectra, aiding in the complete vibrational assignment of the molecule. nih.gov The predicted spectra for this compound would be expected to show characteristic peaks for the pyrimidine ring, as well as for the amino, methyl, and hydroxyl functional groups. For instance, the O-H stretching vibration would appear in the FTIR spectrum, providing a clear signature of the hydroxyl group.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. Aminopyrimidine derivatives are known to be inhibitors of various protein kinases, which are important targets in cancer therapy. nih.gov

Studies on derivatives of this compound have shown that they can act as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. Molecular docking studies of these derivatives revealed that the pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain. The amino group at the 2-position and the hydroxyl group at the 5-position of this compound would be expected to play a significant role in forming such interactions. The dimethyl groups can contribute to hydrophobic interactions within the binding pocket.

Table 3: Potential Interacting Residues for this compound with a Generic Kinase Active Site

| Interaction Type | Ligand Functional Group | Potential Interacting Residue (Amino Acid) |

| Hydrogen Bond (Acceptor) | Pyrimidine Ring Nitrogens | Alanine, Cysteine (backbone NH) |

| Hydrogen Bond (Donor) | 2-Amino Group | Glutamate, Aspartate (side chain C=O) |

| Hydrogen Bond (Donor/Acceptor) | 5-Hydroxyl Group | Serine, Threonine, Asparagine |

| Hydrophobic Interaction | 4,6-Dimethyl Groups | Leucine, Valine, Isoleucine |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule or a molecular complex over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its interactions when bound to a protein target. While a static docking pose provides a snapshot of the interaction, MD simulations can reveal how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. nih.gov

In Silico Elucidation of Structure-Activity Relationships (SAR)

Computational chemistry and molecular modeling have been instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, particularly in the context of their activity as fibroblast growth factor receptor 4 (FGFR4) inhibitors. nih.gov Intensive molecular docking studies have provided a clear understanding of the structural features that govern the inhibitory potency and selectivity of this class of compounds. tandfonline.comnih.gov

A key strategy in the design of these inhibitors has been the principle of bioisosterism, where functional groups of a lead compound are replaced to enhance efficacy, metabolic stability, or physicochemical properties. nih.gov In the case of this compound derivatives, computational studies have focused on understanding the impact of substitutions on the pyrimidine core and associated phenyl rings. nih.gov

Molecular docking simulations have revealed that the introduction of methyl groups at the central pyrimidine ring can lead to steric clashes with the hinge region of the FGFR4 kinase domain, which may weaken the binding affinity. nih.gov This steric hindrance is a critical factor in determining the selectivity of these compounds for FGFR4 over other FGFR isoforms (FGFR1-3). tandfonline.com For instance, in the case of the highly selective inhibitor, compound 6O, the dimethyl groups on the pyrimidine ring adopt a conformation that prevents a proper covalent bond from forming with FGFR1-3. tandfonline.com

Conversely, substitutions on the dimethoxyphenyl ring have also been shown to significantly influence binding interactions. The presence of a smaller atom, such as fluorine, at this position can lead to a more suitable conformation for strong binding interactions with FGFR4. tandfonline.com Covalent docking studies have been employed to further investigate the substitution effects of both fluorine and methyl groups on the activity and selectivity for FGFR4. nih.gov

The anti-cancer activity of these compounds has been evaluated in hepatocellular carcinoma (HCC) cell lines, and the results have been correlated with the molecular modeling data. nih.gov For example, compound 6O, a derivative of aminodimethylpyrimidinol, demonstrated potent and highly selective inhibitory activity against FGFR4 and showed strong anti-proliferative activity against the Hep3B HCC cell line. tandfonline.comnih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against FGFR4 kinase, as determined by in vitro assays, which are rationalized by the computational docking studies.

| Compound | Structure | % Inhibition at 0.01 µM against FGFR4 Kinase |

| 6E | Me | 5.0 |

| 41 | H | 91.0 |

| 6O | F | Data for 1 µM available, highly active nih.gov |

| BLU9931 (Control) | Highly active nih.gov |

Data sourced from Chaudhary et al. (2022). nih.gov

Biological Activities and Pharmacological Investigations of 2 Amino 4,6 Dimethylpyrimidin 5 Ol and Its Derivatives

Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase Inhibition

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase receptor that, when aberrantly activated, is a known driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). nih.govresearchgate.net The development of selective FGFR4 inhibitors is a promising therapeutic strategy, and derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have shown potential in this area. nih.govtandfonline.com These compounds are designed to selectively target FGFR4 over other isoforms (FGFR1-3), with the goal of providing a more targeted treatment with fewer side effects associated with pan-FGFR inhibition. nih.govnih.gov

In Vitro Enzymatic Activity Assays

The inhibitory potential of this compound derivatives against FGFR4 has been quantified using in vitro kinase assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

A novel series of aminodimethylpyrimidinol derivatives were synthesized and evaluated for their FGFR4 inhibitory activity. nih.gov One of the most promising compounds from this series, designated 6O , demonstrated potent and selective inhibition of FGFR4. nih.govtandfonline.com In enzymatic assays, compound 6O showed an IC₅₀ value of 75.3 nM against FGFR4. nih.gov Another compound from the same series, 6A , was found to have an IC₅₀ of 190 nM. nih.gov

In a separate study, a series of 2-aminopyrimidine (B69317) derivatives were designed as highly selective FGFR4 inhibitors. nih.gov The most promising compound in this series, 2n , potently inhibited FGFR4 enzymatic activity with an IC₅₀ value of 2.6 nM and demonstrated a high degree of selectivity by completely sparing FGFR1, 2, and 3. nih.gov The binding affinity of compound 2n to FGFR4 was also confirmed, with a dissociation constant (Kd) of 3.3 nM. nih.gov

Table 1: In Vitro FGFR4 Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | FGFR4 IC₅₀ (nM) | FGFR1 Inhibition | FGFR2 Inhibition | FGFR3 Inhibition | Reference |

|---|---|---|---|---|---|

| 6O | 75.3 | Less active | Less active | Less active | nih.gov |

| 6A | 190 | Not specified | Not specified | Not specified | nih.gov |

| 2n | 2.6 | Spared | Spared | Spared | nih.gov |

Cell-Based Assays for Anti-Proliferative Activity (e.g., Anti-Hepatocellular Carcinoma Efficacy)

The therapeutic potential of these FGFR4 inhibitors was further assessed in cell-based assays to determine their ability to inhibit the proliferation of cancer cells with activated FGFR4 signaling.

Compound 6O was evaluated for its anti-proliferative effects against Hep3B, a human hepatocellular carcinoma (HCC) cell line known to be sensitive to FGFR4 inhibition. nih.gov The results indicated that compound 6O exhibited strong anti-proliferative activity in this cell line. nih.gov

Similarly, compound 2n was tested against breast cancer cells that harbor dysregulated FGFR4 signaling. It selectively suppressed the proliferation of these cells with an IC₅₀ value of 0.38 μM. nih.gov Western blot analysis in MDA-MB-453 breast cancer cells, which have an activating FGFR4 mutation, showed that compound 2n dose-dependently inhibited the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov

In Vivo Anti-Tumor Efficacy Evaluation in Preclinical Models

To assess the anti-tumor effects in a living system, select compounds were evaluated in preclinical models. Compound 6O was tested for its in vivo anti-tumor activity using a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model. nih.govtandfonline.com In this model, the efficacy of compound 6O in inhibiting tumor growth was found to be nearly equivalent to that of BLU9931, a known selective FGFR4 inhibitor. nih.govtandfonline.com These findings underscore the potential of this aminodimethylpyrimidinol derivative as an effective agent for blocking HCC tumor growth in vivo. tandfonline.com

Molecular Mechanisms of FGFR4 Selective Inhibition

The selectivity of these pyrimidine (B1678525) derivatives for FGFR4 over other family members is attributed to specific structural features that exploit a unique amino acid present in the FGFR4 kinase domain. nih.govnih.gov The origin of selectivity is often consistent with an interaction with a poorly conserved cysteine residue at position 552 (Cys552) in the middle-hinge region of the FGFR4 ATP-binding pocket. nih.govnih.gov

Molecular docking studies have elucidated the mechanism for compounds like 6O . The dimethyl groups on the pyrimidine core of compound 6O appear to play a crucial role in its selectivity. These methyl groups can cause a steric clash with the hinge region in FGFR1, 2, and 3, preventing a proper conformation for covalent bonding. nih.govtandfonline.com However, in FGFR4, the compound maintains a conformation suitable for strong binding interactions. nih.gov Specifically, the smaller size of fluorine atoms on the dimethoxyphenyl ring of compound 6O allows for a suitable conformation for a strong binding interaction within the FGFR4 kinase domain. nih.govtandfonline.com This structure-based rationale explains the observed selective inhibitory activity against FGFR4. nih.gov

Adenosine (B11128) Receptor (AR) Antagonism

In a different therapeutic context, the 2-aminopyrimidine scaffold has been explored for its ability to modulate adenosine receptors. Adenosine receptors, particularly the A₁ subtype, are G protein-coupled receptors that play significant roles in the central nervous system and cardiovascular system. nih.govmdpi.com

Selective A₁ Adenosine Receptor Modulation

While the this compound core is associated with FGFR4 inhibition, a related series of 2-amino-4,6-disubstituted-pyrimidine derivatives has been identified as potent and highly selective antagonists for the A₁ adenosine receptor (A₁AR). nih.gov

A large library of 108 compounds based on a 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold was synthesized and evaluated. nih.govresearchgate.net These compounds were found to be structurally simple and highly selective A₁AR ligands. nih.gov The most promising ligands were confirmed as antagonists through assays measuring the canonical cyclic adenosine monophosphate (cAMP) pathway. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the aromatic groups at positions 4 and 6 of the pyrimidine core influenced the selectivity profile. nih.gov A key finding was the significant role of a methyl group on the exocyclic amino group in conferring the unprecedented A₁AR selectivity. nih.gov The SAR trends were further rationalized using free energy perturbation simulations. nih.gov

Investigation of Canonical Cyclic Adenosine Monophosphate Pathway Interactions

The cyclic adenosine monophosphate (cAMP) pathway is a crucial intracellular signaling cascade that governs a multitude of physiological processes. While direct and extensive studies on the interaction of this compound with the cAMP pathway are not widely documented, research on structurally related 2-aminopyrimidine derivatives provides valuable insights. A notable study on a series of 2-amino-4,6-disubstituted-pyrimidine derivatives identified them as potent and highly selective antagonists of the A1 adenosine receptor (A1AR). The investigation confirmed that the most promising of these ligands act as antagonists within the canonical cAMP pathway. This suggests that the 2-aminopyrimidine scaffold can be a key pharmacophore for modulating this signaling cascade, warranting further investigation into how the specific substitutions on this compound influence such interactions.

Anti-inflammatory Properties

Pyrimidine derivatives are widely recognized for their potential anti-inflammatory effects. The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the production of prostaglandins, key mediators of inflammation. ijpsonline.com The 2-aminopyrimidine core is a constituent of various compounds known to exhibit anti-inflammatory activity. researchgate.net

While direct experimental data on the anti-inflammatory properties of this compound is limited, the structural features of this compound, particularly the presence of the pyrimidine core and the hydroxyl group, suggest a potential for such activity. For instance, a scaffold closely related to the one , 6-aminopyridin-3-ol, has demonstrated significant potential in the context of inflammatory bowel disease. nih.gov Furthermore, research on other pyrimidine derivatives has shown that they can exert anti-inflammatory effects by inhibiting not only COX enzymes but also other inflammatory mediators such as nitric oxide (NO) and various cytokines. ijpsonline.com

Antioxidant Activity Profiling

The antioxidant potential of chemical compounds is a critical area of pharmacological research, given the role of oxidative stress in numerous diseases. Pyrimidine derivatives have been a subject of interest in this regard, with studies indicating that their antioxidant capacity is often linked to the presence of electron-donating substituents on the pyrimidine ring. researchgate.net These substituents can enhance the molecule's ability to scavenge free radicals. researchgate.net

Specific antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly employed to evaluate these properties. ijpsonline.com For example, a series of 4,6-dimethyl-2-substituted-nicotinonitrile derivatives were assessed for their antioxidant activity using the ABTS radical cation decolorization assay, demonstrating the potential of this structural motif. researchgate.net Although direct antioxidant profiling of this compound is not extensively reported, the presence of the hydroxyl group on the pyrimidine ring is a key structural feature that often contributes to antioxidant activity.

General Enzyme and Receptor Modulatory Potential

The most significant and well-documented biological activity of derivatives of this compound lies in their ability to modulate the activity of specific enzymes, particularly protein kinases. Extensive research has focused on the development of these derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of certain cancers, notably hepatocellular carcinoma (HCC).

A novel series of derivatives based on the this compound scaffold were designed and synthesized as potent FGFR4 inhibitors. One of the most promising compounds from this series, designated as compound 6o , demonstrated high selectivity for FGFR4 over other members of the FGFR family (FGFR1, 2, and 3). researchgate.net The inhibitory activity of these compounds was evaluated through in vitro kinase assays, revealing their potential to potently block the enzymatic function of FGFR4.

In addition to FGFR4, some derivatives have been evaluated for their activity against other kinases. For instance, a hybrid molecule incorporating the this compound moiety was tested for its inhibitory effects on Raf kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis. nih.gov

Table 1: Inhibitory Activity of a this compound Derivative (compound 6o) against FGFR Kinases

| Kinase | IC50 (nM) |

| FGFR1 | >50,000 |

| FGFR2 | 35,482 |

| FGFR3 | >30,000 |

| FGFR4 | 75.3 |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value signifies greater potency.

Mechanistic Studies of Biological Actions and Target Engagement

The mechanistic underpinnings of the biological activities of this compound derivatives have been primarily elucidated in the context of their anti-cancer effects, specifically through the inhibition of the FGFR4 signaling pathway. The overexpression of FGF19, the ligand for FGFR4, and the amplification of the FGFR4 gene are known oncogenic drivers in various cancers, including HCC. researchgate.net

Derivatives of this compound have been shown to exert their anti-proliferative effects on cancer cells by directly targeting and inhibiting the kinase activity of FGFR4. This inhibition blocks the downstream signaling cascade that promotes tumor cell growth and survival. researchgate.net The selectivity of these compounds for FGFR4 is a key aspect of their mechanism, as it minimizes off-target effects that could lead to toxicity.

Molecular docking studies have provided further insights into the target engagement of these derivatives. These computational models have helped to elucidate the specific binding interactions between the inhibitor and the active site of the FGFR4 kinase, guiding the rational design of more potent and selective compounds. researchgate.net The anti-tumor activity of these derivatives has also been demonstrated in vivo, for example, in chick chorioallantoic membrane (CAM) tumor models, further validating their mechanism of action. researchgate.net

Applications and Future Directions in Chemical and Biomedical Sciences

Role as a Key Synthetic Intermediate in Medicinal Chemistry

2-Amino-4,6-dimethylpyrimidin-5-OL serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of amino, hydroxyl, and methyl groups on the pyrimidine (B1678525) core offers multiple reaction sites for chemical modification, allowing for the construction of diverse molecular architectures.

One of the primary applications of this compound is in the synthesis of kinase inhibitors. For instance, it has been utilized as a core structure in the development of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. nih.govresearchgate.net FGFR4 is implicated in the progression of certain cancers, particularly hepatocellular carcinoma. Researchers have synthesized a series of derivatives by modifying the 2-amino and 5-hydroxyl groups to create potent and selective inhibitors. nih.govresearchgate.net The synthesis often involves a multi-step process, starting with the bromination of 4,6-dimethylpyrimidin-5-ol, followed by coupling reactions to introduce various side chains. nih.gov

The general synthetic utility of aminopyrimidines is well-documented, with their use in creating a wide array of biologically active compounds, including antifungal agents, herbicides, and antiviral nucleoside analogs. chemimpex.commdpi.com The reactivity of the amino group allows for the introduction of diverse substituents, which can significantly influence the pharmacological properties of the final product.

Development as a Scaffold for Rational Drug Design and Discovery

The inherent structural features of this compound make it an attractive scaffold for rational drug design. A scaffold is a core molecular structure upon which various functional groups can be systematically added to explore structure-activity relationships (SAR) and optimize therapeutic properties. The pyrimidine core itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.govmdpi.com

The development of FGFR4 inhibitors provides a clear example of its use as a scaffold. nih.govresearchgate.net In these studies, the dimethylpyrimidinol core was systematically modified to understand its interaction with the kinase's binding site. Molecular docking studies have helped to elucidate the key interactions between the scaffold and the target protein, guiding the design of more potent and selective inhibitors. researchgate.net

The versatility of the pyrimidine scaffold allows for the creation of large libraries of compounds for high-throughput screening. By making systematic changes to the substituents on the pyrimidine ring, medicinal chemists can fine-tune the compound's properties to improve efficacy, selectivity, and pharmacokinetic profiles. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug design. nih.gov

Advanced Analytical Method Development for Detection and Quantification in Complex Mixtures

As with any compound used in pharmaceutical development, robust analytical methods are required for its detection and quantification in various matrices. This is crucial for quality control during synthesis and for pharmacokinetic studies. While specific methods for this compound are not extensively detailed in the public domain, general methods for pyrimidine derivatives are applicable.

High-performance liquid chromatography (HPLC) is a common technique for the analysis of pyrimidine derivatives. nih.gov For complex mixtures, such as biological samples, HPLC coupled with mass spectrometry (LC-MS) provides a powerful tool for both qualitative and quantitative analysis. google.com These methods can be developed and validated to ensure they are accurate, precise, and specific for the target compound.

Method development would involve optimizing the chromatographic conditions, such as the choice of the stationary phase (e.g., C18 column), mobile phase composition, and detector settings. nih.govgoogle.com For LC-MS, the ionization source and mass analyzer parameters would also need to be optimized to achieve the desired sensitivity and selectivity. The development of such methods is essential for monitoring the purity of synthetic batches and for studying the absorption, distribution, metabolism, and excretion (ADME) of any potential drug candidate derived from this scaffold.

Future Research Avenues and Potential Therapeutic Implications

The foundation laid by current research on this compound and its derivatives opens up several promising avenues for future investigation. The success in developing selective FGFR4 inhibitors suggests that this scaffold could be adapted to target other kinases or enzymes implicated in disease. nih.govmdpi.com

Future research could focus on:

Expansion of the Chemical Space: Synthesizing a broader range of derivatives to explore new therapeutic targets. This could involve introducing different functional groups at various positions on the pyrimidine ring to create novel chemical entities with unique biological activities. nih.govmdpi.com

Exploration of New Therapeutic Areas: While the primary focus has been on anticancer agents, pyrimidine derivatives have shown potential in a wide range of therapeutic areas, including infectious diseases, metabolic disorders, and neurological conditions. gsconlinepress.comnih.govresearchgate.net Investigating the activity of this compound derivatives in these areas could lead to new breakthroughs.

Development of Covalent Inhibitors: The acryloyl group introduced in some FGFR4 inhibitor derivatives forms a covalent bond with the target protein. nih.gov This strategy of designing covalent inhibitors can lead to increased potency and duration of action. Further exploration of this approach with the this compound scaffold could be a fruitful area of research.

Hybrid Molecule Design: Incorporating the this compound scaffold into hybrid molecules, which combine two or more pharmacophores, could lead to compounds with dual or synergistic activities. nih.gov This approach has shown promise in overcoming drug resistance and improving therapeutic efficacy.

The therapeutic implications are significant. The development of more selective and potent kinase inhibitors based on this scaffold could offer new treatment options for various cancers. mdpi.com Furthermore, the exploration of its potential in other disease areas could lead to the discovery of novel drugs for a wide range of unmet medical needs. gsconlinepress.com

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 2.2–2.5 ppm for methyl groups; δ 8.1–8.3 ppm for aromatic protons). The amino group appears as a broad singlet (~δ 5.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 154.1 [M+H]⁺, with fragmentation patterns confirming the loss of –NH₂ and –CH₃ groups .

Best Practice : Use deuterated DMSO for solubility and to avoid proton exchange interference in NMR.

What methodologies are used to analyze environmental transformation products like this compound?

Q. Basic

- UHPLC-MS/MS : Employ a C18 column with a gradient of acetonitrile/0.1% formic acid. Detection limits for SFM_140 (a photodegradation product) are ~0.1 µg/L .

- Retrospective Mass Analysis : Fragment ions at m/z 198 and 158 confirm ring-opening pathways in photodegradation studies .

How do structural modifications (e.g., methyl groups) impact FGFR4 selectivity in this compound derivatives?

Q. Advanced

-

Molecular Docking : Dimethyl groups at positions 4 and 6 sterically hinder interactions with FGFR1/3 hinge regions (e.g., Glu562 in FGFR1), while allowing covalent bonding to FGFR4’s Cys552 .

-

SAR Studies :

Modification FGFR4 IC₅₀ (nM) FGFR1 Selectivity Ratio 4,6-Dimethyl 7.2 >100 4-Methyl 23.4 12 Data show dimethyl groups improve selectivity by 8-fold compared to monomethyl analogs .

How can contradictions between in vitro and in vivo biological activity data be resolved?

Q. Advanced

- Model Systems : In Hep3B cell lines, compound 6O (a derivative) shows IC₅₀ = 0.8 µM, but in the CAM xenograft model, tumor growth inhibition is dose-dependent (50% at 10 mg/kg) .

- Statistical Analysis : Use ANOVA with post-hoc tests to compare in vitro (n=3 replicates) and in vivo (n=10 tumors) datasets. Discrepancies may arise from bioavailability or metabolic stability .

What computational strategies predict binding affinity and selectivity for kinase inhibitors like this compound?

Q. Advanced

- Docking Software (AutoDock Vina) : Simulate binding to FGFR4’s ATP pocket (PDB: 4XCU). Key interactions:

- Hydrogen bonds with Ala553 and Lys504.

- Hydrophobic interactions with Val484 and Leu619 .

- MD Simulations : 100-ns trajectories assess conformational stability. RMSD <2.0 Å indicates stable binding .

How can purification challenges (e.g., low yield of crystalline product) be addressed?

Q. Basic

- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to precipitate pure crystals (yield: 65–70%) .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves polar byproducts .

What experimental designs assess kinase inhibition specificity across FGFR isoforms?

Q. Advanced

- Kinase HotSpot Assay : Use 10 µM ATP and a fluorescent peptide substrate (FAM-labeled). Measure IC₅₀ for FGFR1-4 using recombinant kinases .

- Selectivity Panel : Test against 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects. Compound 6O shows <10% inhibition at 1 µM for non-FGFR4 kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。